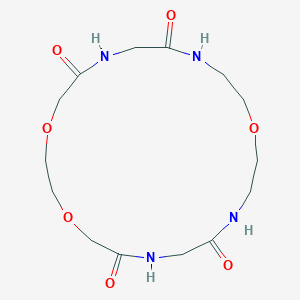
1,5-diamino tétrazole
Vue d'ensemble
Description
1H-Tetrazole-1,5-diamine (1H-Tetrazole-1,5-diamine, 1H-Tetrazole-1,5-diamine) is an organic compound belonging to the class of heterocyclic compounds. It is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is an important intermediate in the synthesis of many compounds and is used in a wide range of scientific research applications. It is a versatile compound with many advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Matériaux à Haute Densité Énergétique (MHDE)
Le 1,5-diamino tétrazole présente un intérêt significatif dans le domaine des MHDE en raison de sa forte teneur en azote et de sa faible sensibilité. Il est étudié sous haute pression pour comprendre son potentiel en tant que matériau énergétique capable de libérer une énorme quantité d'énergie rapidement {svg_1}. Le composé subit des transitions de phase induites par la pression à différentes pressions, ce qui est crucial pour son application dans les MHDE {svg_2}.
Études de Transitions de Phase
La capacité du composé à subir des transitions structurelles sous pression le rend précieux pour l'étude des transitions de phase. Ces transitions, qui se produisent à des pressions de 2,3–6,6 GPa, ~8,5 GPa et ~17,7 GPa, sont liées à la rotation des groupes NH2 et à la distorsion de l'hétérocycle {svg_3}. La compréhension de ces transitions peut conduire au développement de MHDE ciblés {svg_4}.
Recherche sur les Liaisons Hydrogène
La structure moléculaire du this compound comprend des liaisons hydrogène qui sont affectées par la haute pression. La reconstitution de ces liaisons hydrogène peut induire une rotation ou une distorsion dans la molécule, ce qui est important pour l'étude des mécanismes de liaison hydrogène {svg_5}.
Biochimie et Synthèse de l'ADN
En biochimie, le this compound est utilisé pour la synthèse de l'ADN. En général, une solution diluée de 1H-tétrazole dans l'acétonitrile est utilisée à cette fin. La présence de groupes N-H libres confère au tétrazole sa nature acide, ce qui est essentiel pour la formation de composés hétérocycliques {svg_6}.
Analyse de Sensibilité
La faible sensibilité du this compound aux stimuli tels que la chaleur, l'impact et le choc en fait un candidat idéal pour l'analyse de la sensibilité dans les matériaux énergétiques. Cette propriété est cruciale pour garantir la manipulation et le stockage sûrs de ces matériaux {svg_7}.
Études d'Impact Environnemental
En tant que matériau énergétique, le this compound devrait libérer moins de gaz à effet de serre que les matériaux classiques. L'étude de sa décomposition dans diverses conditions peut aider à concevoir des matériaux ayant un impact environnemental moindre {svg_8}.
Technologie Haute Pression
Le this compound est utilisé dans la technologie haute pression pour simuler la formation de nouveaux polymorphes et les transitions de phase cristalline qui se produisent lors de l'explosion et de la combustion des matériaux énergétiques. Cette recherche est essentielle pour comprendre et contrôler ces processus {svg_9}.
Mécanisme D'action
Target of Action
Tetrazole-1,5-diamine, also known as 1H-Tetrazole-1,5-diamine, is a compound that has been studied for its potential biological activity Tetrazole derivatives have been associated with various biological activities, including acting as antagonists for the pd-1/pd-l1 pathway , which plays a crucial role in cancer immunotherapy .
Mode of Action
It’s known that tetrazole derivatives can inhibit the fungal enzyme cytochrome p450 . This inhibition is believed to have a positive effect on their toxicity in comparison with known fungicidal preparations of the azole class .
Biochemical Pathways
It’s known that tetrazole derivatives can affect the pd-1/pd-l1 signaling pathways , which play a significant role in immune response regulation .
Pharmacokinetics
It’s known that tetrazole derivatives are being investigated as potential small molecule inhibitors antagonizing pd-1/pdl-1 . These small molecules could potentially offer advantages over monoclonal antibodies, including improved oral bioavailability .
Result of Action
Tetrazole derivatives have been associated with various biological activities, including antifungal effects and potential anticancer effects through the inhibition of the PD-1/PD-L1 pathway .
Action Environment
It’s known that tetrazole compounds can undergo pressure-induced phase transitions , suggesting that physical conditions such as pressure could potentially influence their properties and behavior.
Analyse Biochimique
Biochemical Properties
1H-Tetrazole-1,5-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand, forming complexes with metal ions and influencing the activity of metalloenzymes. For instance, 1H-Tetrazole-1,5-diamine can bind to the active sites of enzymes, altering their catalytic properties and affecting metabolic pathways. Additionally, it can interact with proteins through hydrogen bonding and electrostatic interactions, potentially modifying protein structure and function .
Cellular Effects
The effects of 1H-Tetrazole-1,5-diamine on cellular processes are diverse and depend on the concentration and exposure duration. In various cell types, 1H-Tetrazole-1,5-diamine has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 1H-Tetrazole-1,5-diamine can affect the expression of genes involved in metabolic processes, thereby altering cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1H-Tetrazole-1,5-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, 1H-Tetrazole-1,5-diamine can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Tetrazole-1,5-diamine can change over time due to its stability and degradation properties. Studies have shown that 1H-Tetrazole-1,5-diamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pressure. Long-term exposure to 1H-Tetrazole-1,5-diamine can lead to cumulative effects on cellular function, including alterations in metabolic activity and cellular viability .
Dosage Effects in Animal Models
The effects of 1H-Tetrazole-1,5-diamine in animal models vary with different dosages. At low doses, it may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, 1H-Tetrazole-1,5-diamine can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses .
Metabolic Pathways
1H-Tetrazole-1,5-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within cells, thereby affecting cellular function and homeostasis .
Propriétés
IUPAC Name |
tetrazole-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N6/c2-1-4-5-6-7(1)3/h3H2,(H2,2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGWNAIPGOPSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=NN1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308652 | |
| Record name | 1H-Tetrazole-1,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2165-21-1 | |
| Record name | 1H-Tetrazole-1,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2165-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Tetrazole-1,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2165-21-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Tetrazole-1,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















